molecular formula C24H42O5 B599407 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester CAS No. 157283-72-2

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester

Cat. No. B599407
M. Wt: 410.595
InChI Key: DMLOOJUPVUOLJU-JPXDXFKVSA-N
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Description

“15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” is a prostaglandin analog. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . Isopropyl esters of prostaglandins can serve as prodrugs, as they can be efficiently hydrolyzed in certain tissues to generate the bioactive free acid .


Synthesis Analysis

The synthesis of prostaglandins is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone guided by biocatalytic retrosynthesis . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Molecular Structure Analysis

The molecular structure of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” is complex, with multiple functional groups and stereocenters. The molecule contains a double bond at 13,14 and an inverted (β) hydroxyl group at C-15 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” include a BVMO-catalyzed stereoselective oxidation and a KRED-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .

Scientific Research Applications

Isoprostanes and Oxidative Stress

  • Oxidative Stress Biomarkers : Isoprostanes, including derivatives of 15(S)-15-Methyl prostaglandin F2alpha, are recognized as stable lipid peroxidation products of arachidonic acid. They serve as reliable biomarkers for assessing oxidative stress in vivo. Techniques like gas chromatography-mass spectrometry and enzyme immunoassay are used for their quantification (Bessard et al., 2001), (Chu et al., 2009).

Medical Research and Drug Development

  • Ocular Hypotensive Efficacy : Research into 15-fluoro prostaglandin FP agonists, closely related to 15(S)-15-Methyl prostaglandin F2alpha, has demonstrated their potential as topical ocular hypotensives. These compounds exhibit promising therapeutic applications in the treatment of conditions like glaucoma (Klimko et al., 2004).
  • Eyelash Growth : Studies have shown that derivatives like fluprostenol isopropyl ester can stimulate eyelash growth without the side effects typically associated with PGF2α group derivatives (Caruso & Pacente, 2018).

Biochemical Research

  • Analytical Techniques : Advances in analytical chemistry have enabled precise quantification and analysis of isoprostanes and derivatives, which is critical for research in oxidative stress and related fields (Davies et al., 2006), (Taylor et al., 2006).
  • Synthesis Methods : Research has also focused on developing new approaches for the synthesis of prostaglandin derivatives, expanding the possibilities for creating novel compounds with potential medical applications (Gimazetdinov et al., 2022).

Pharmacological Applications

  • Prostaglandin Analogs in Eye Care : Prostaglandin F(2alpha) analogs, closely related to 15(S)-15-Methyl prostaglandin F2alpha, have been studied for their effects on microvasculature in the eye, particularly in the context of glaucoma treatment (Stjernschantz et al., 2000).

Future Directions

The future directions of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” research could involve further exploration of its potential applications in medicine, particularly in the treatment of conditions like glaucoma and luteolysis . Additionally, the development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O5/c1-5-6-11-15-24(4,28)16-14-20-19(21(25)17-22(20)26)12-9-7-8-10-13-23(27)29-18(2)3/h7,9,14,16,18-22,25-26,28H,5-6,8,10-13,15,17H2,1-4H3/b9-7-,16-14+/t19-,20-,21+,22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLOOJUPVUOLJU-JPXDXFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester

CAS RN

157283-72-2
Record name Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-15-methyl-, 1-methylethyl ester, (5Z,9α,11α,13E,15S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157283-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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15(S)-15-Methyl prostaglandin F2alpha isopropyl ester
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15(S)-15-Methyl prostaglandin F2alpha isopropyl ester

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